Cas no 878025-51-5 (2-(aminomethyl)-3H-benzimidazole-5-carbonitrile)

2-(Aminomethyl)-3H-benzimidazole-5-carbonitrile is a versatile organic compound with significant applications in pharmaceutical and agrochemical industries. It features a benzimidazole core, which contributes to its stability and reactivity. The presence of an aminomethyl group and a carbonitrile functional group allows for facile modification and synthesis of various derivatives. This compound is valued for its potential in drug discovery and development due to its structural diversity and unique chemical properties.
2-(aminomethyl)-3H-benzimidazole-5-carbonitrile structure
878025-51-5 structure
商品名:2-(aminomethyl)-3H-benzimidazole-5-carbonitrile
CAS番号:878025-51-5
MF:C9H8N4
メガワット:172.18662
MDL:MFCD16878911
CID:710127
PubChem ID:45120772

2-(aminomethyl)-3H-benzimidazole-5-carbonitrile 化学的及び物理的性質

名前と識別子

    • 2-(aminomethyl)-1H-Benzimidazole-6-carbonitrile
    • 1H-Benzimidazole-6-carbonitrile, 2-(aminomethyl)-
    • 2-(aminomethyl)-3H-benzimidazole-5-carbonitrile
    • 878025-51-5
    • EN300-381883
    • 2-(Aminomethyl)-1H-benzo[d]imidazole-5-carbonitrile
    • SCHEMBL4889180
    • DGSHKLYMULXSNX-UHFFFAOYSA-N
    • 2-(Aminomethyl)-1H-benzimidazole-5-carbonitrile
    • 2-(aminomethyl)-1H-1,3-benzodiazole-5-carbonitrile
    • 2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile
    • MDL: MFCD16878911
    • インチ: InChI=1S/C9H8N4/c10-4-6-1-2-7-8(3-6)13-9(5-11)12-7/h1-3H,5,11H2,(H,12,13)
    • InChIKey: DGSHKLYMULXSNX-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=C(C=C1C#N)NC(=N2)CN

計算された属性

  • せいみつぶんしりょう: 172.075
  • どういたいしつりょう: 172.075
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 78.5A^2

2-(aminomethyl)-3H-benzimidazole-5-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D966462-1g
2-(aminomethyl)-3H-benzimidazole-5-carbonitrile
878025-51-5 95%
1g
$675 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2582-250MG
2-(aminomethyl)-3H-benzimidazole-5-carbonitrile
878025-51-5 95%
250MG
¥ 1,636.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2582-10G
2-(aminomethyl)-3H-benzimidazole-5-carbonitrile
878025-51-5 95%
10g
¥ 20,460.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2582-1G
2-(aminomethyl)-3H-benzimidazole-5-carbonitrile
878025-51-5 95%
1g
¥ 4,092.00 2023-04-13
eNovation Chemicals LLC
D966462-5g
2-(aminomethyl)-3H-benzimidazole-5-carbonitrile
878025-51-5 95%
5g
$1185 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2582-250mg
2-(aminomethyl)-3H-benzimidazole-5-carbonitrile
878025-51-5 95%
250mg
¥1786.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2582-500mg
2-(aminomethyl)-3H-benzimidazole-5-carbonitrile
878025-51-5 95%
500mg
¥2981.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2582-250.0mg
2-(aminomethyl)-3H-benzimidazole-5-carbonitrile
878025-51-5 95%
250.0mg
¥1635.0000 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2582-500.0mg
2-(aminomethyl)-3H-benzimidazole-5-carbonitrile
878025-51-5 95%
500.0mg
¥2730.0000 2024-07-20
eNovation Chemicals LLC
D966462-5g
2-(aminomethyl)-3H-benzimidazole-5-carbonitrile
878025-51-5 95%
5g
$1185 2025-03-01

2-(aminomethyl)-3H-benzimidazole-5-carbonitrile 関連文献

2-(aminomethyl)-3H-benzimidazole-5-carbonitrileに関する追加情報

2-(Aminomethyl)-3H-Benzimidazole-5-Carbonitrile: A Comprehensive Overview of CAS No. 878025-51-5

2-(Aminomethyl)-3H-benzimidazole-5-carbonitrile (CAS No. 878025-51-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. The aminomethyl group and the benzimidazole ring system are key functional groups that contribute to its biological activity and chemical stability.

The benzimidazole ring is a well-known scaffold in medicinal chemistry, often found in a variety of bioactive compounds, including antifungal, antiparasitic, and anticancer agents. The presence of the aminomethyl group at the 2-position and the carbonitrile group at the 5-position adds to the compound's versatility and reactivity, making it an attractive target for further investigation.

Recent studies have highlighted the potential of 2-(aminomethyl)-3H-benzimidazole-5-carbonitrile in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that this compound exhibits potent antiproliferative activity against several cancer cell lines. The researchers found that the compound selectively inhibits the growth of human lung cancer cells (A549) and breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways.

In another study, published in Bioorganic & Medicinal Chemistry Letters (2022), 2-(aminomethyl)-3H-benzimidazole-5-carbonitrile was shown to possess significant anti-inflammatory properties. The compound effectively reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that 2-(aminomethyl)-3H-benzimidazole-5-carbonitrile could be a promising lead compound for the development of anti-inflammatory drugs.

The pharmacokinetic properties of 2-(aminomethyl)-3H-benzimidazole-5-carbonitrile have also been investigated. A study published in European Journal of Pharmaceutical Sciences (2023) reported that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile in rodent models. These findings indicate that 2-(aminomethyl)-3H-benzimidazole-5-carbonitrile has the potential to be developed into an orally administered therapeutic agent.

The synthetic route for 2-(aminomethyl)-3H-benzimidazole-5-carbonitrile has been optimized to improve yield and purity. A recent publication in Tetrahedron Letters (2021) described a multi-step synthesis involving the condensation of 1H-benzimidazol-3(2H)-one with cyanogen bromide followed by reductive amination with formaldehyde and ammonia. This synthetic method provides a scalable and efficient approach to produce high-quality material for further biological evaluation.

In addition to its potential therapeutic applications, 2-(aminomethyl)-3H-benzimidazole-5-carbonitrile has been explored as a building block for more complex molecules. A study published in Organic Letters (2020) demonstrated that this compound can serve as a versatile intermediate for the synthesis of various functionalized derivatives, including those with enhanced biological activity or improved pharmacological properties.

The safety profile of 2-(aminomethyl)-3H-benzimidazole-5-carbonitrile has also been evaluated. Toxicity studies conducted in vitro and in vivo have shown that the compound is well-tolerated at therapeutic concentrations, with no significant adverse effects observed. These findings support its potential for further clinical development.

In conclusion, 2-(aminomethyl)-3H-benzimidazole-5-carbonitrile (CAS No. 878025-51-5) is a promising compound with diverse biological activities and favorable pharmacological properties. Its unique structural features make it an attractive candidate for drug discovery efforts targeting various diseases, including cancer and inflammatory disorders. Ongoing research continues to uncover new applications and optimize its therapeutic potential, positioning it as a valuable asset in the field of medicinal chemistry.

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